molecular formula C8H4F3NO3 B010472 3-Nitro-4-(trifluoromethyl)benzaldehyde CAS No. 102844-90-6

3-Nitro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B010472
CAS No.: 102844-90-6
M. Wt: 219.12 g/mol
InChI Key: YWJKCPJLZJWAGV-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. This compound is widely used in various chemical reactions and has significant applications in scientific research and industrial processes .

Mechanism of Action

Mode of Action

One study mentions the aldol reaction of a similar compound, 3-(trifluoromethyl)benzaldehyde, with hydroxyacetone in the aldolase antibody 38c2-ionic liquid system . This suggests that 3-Nitro-4-(trifluoromethyl)benzaldehyde might also participate in aldol reactions, which are key steps in many biosynthetic pathways.

Result of Action

The compound’s potential to participate in aldol reactions suggests it could influence the synthesis of various biomolecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at ambient temperature for stability . Also, safety precautions suggest avoiding dust generation and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(trifluoromethyl)benzaldehyde typically involves the nitration of 4-(trifluoromethyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

4-(trifluoromethyl)benzaldehyde+HNO3+H2SO4This compound+H2O\text{4-(trifluoromethyl)benzaldehyde} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(trifluoromethyl)benzaldehyde+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures

Major Products Formed

Scientific Research Applications

3-Nitro-4-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitrobenzotrifluoride
  • 4-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzaldehyde

Uniqueness

3-Nitro-4-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of both nitro and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound in various applications .

Properties

IUPAC Name

3-nitro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)3-7(6)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJKCPJLZJWAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102844-90-6
Record name 3-Nitro-4-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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